Etaqualone

Vue d'ensemble

Description

Streptomyces carzinostaticus. C'est une molécule complexe composée d'un composant protéique et d'un chromophore non protéique, qui ensemble présentent une activité cytotoxique puissante. La zinostatin a été principalement étudiée pour son potentiel en thérapie anticancéreuse, en particulier pour le carcinome hépatocellulaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La zinostatin est isolée du bouillon de fermentation de Streptomyces carzinostaticus. Le processus d'isolement comprend plusieurs étapes, notamment l'extraction par solvant, la précipitation et la purification chromatographique. Le composé est ensuite purifié davantage à l'aide de la chromatographie liquide haute performance (HPLC) pour obtenir la pureté souhaitée .

Méthodes de production industrielle : La production industrielle de la zinostatin implique une fermentation à grande échelle de Streptomyces carzinostaticus dans des conditions contrôlées. Le bouillon de fermentation est soumis à une série d'étapes d'extraction et de purification pour isoler le composé actif. Le produit final est formulé pour une utilisation clinique, souvent en association avec d'autres agents pour améliorer son efficacité thérapeutique .

Analyse Des Réactions Chimiques

Oxidation Reactions

Etaqualone undergoes oxidation at the quinazolinone ring, yielding hydroxylated or dehydrogenated derivatives. Key reagents and conditions include:

-

Potassium permanganate (KMnO₄) : Generates hydroxylated quinazolinones via benzylic oxidation .

-

Chromium trioxide (CrO₃) : Produces 4-hydroxyquinazolinone derivatives under acidic conditions .

Major Products :

-

4-Hydroxyquinazolinone analogs : Formed via oxidation at the 4-position, enhancing polarity and altering pharmacological activity .

Reduction Reactions

Reductive modifications target the quinazolinone ring or the ethylphenyl substituent:

-

Lithium aluminum hydride (LiAlH₄) : Reduces the carbonyl group at position 4 to a secondary alcohol, forming 3-(2-ethylphenyl)-2-methyl-3,4-dihydroquinazoline .

-

Sodium borohydride (NaBH₄) : Selectively reduces the ketone group under milder conditions, yielding similar dihydroquinazoline derivatives.

Impact on Bioactivity :

Reduction diminishes GABAergic activity due to loss of the ketone moiety critical for receptor binding .

Substitution Reactions

Substitution occurs at the phenyl ring or quinazolinone core, enabling structural diversification:

Electrophilic Substitution

-

Halogenation : Bromine (Br₂) or chlorine (Cl₂) in acetic acid substitutes at the para position of the ethylphenyl group .

-

Nitration : Nitric acid (HNO₃) introduces nitro groups at the meta position of the quinazolinone ring .

Nucleophilic Substitution

-

Methoxy substitution : Methanol (CH₃OH) with HCl replaces hydroxyl groups, forming methoxy derivatives .

Key Derivatives :

| Derivative | Substituent Position | Biological Activity Change |

|---|---|---|

| 3-(2-Ethyl-4-Cl-phenyl) | C4 of phenyl | Increased lipophilicity |

| 4-Nitroquinazolinone | C4 of quinazolinone | Reduced sedative potency |

Synthetic Routes

This compound is synthesized via cyclization of N-acetylanthranilic acid and 2-ethylaniline in the presence of phosphorus trichloride (PCl₃) :

Reaction Mechanism :

-

Amide Formation : N-acetylanthranilic acid reacts with 2-ethylaniline to form an intermediate amide.

-

Cyclization : PCl₃ catalyzes intramolecular cyclization, yielding this compound as a free base .

Industrial Optimization :

-

Scale-up : Reaction conditions (temperature: 120–140°C, solvent: toluene) maximize yield (>85%) .

-

Purification : Recrystallization from ethanol-water mixtures achieves >98% purity .

Degradation Pathways

This compound degrades under hydrolytic and photolytic conditions:

-

Acidic Hydrolysis : Breaks the quinazolinone ring, forming anthranilic acid and 2-ethylaniline derivatives .

-

UV Exposure : Generates radical intermediates via homolytic cleavage of C–N bonds, leading to dimerization products .

Stability Data :

| Condition | Half-Life (25°C) | Major Degradants |

|---|---|---|

| pH 1.2 (HCl) | 2.5 hours | Anthranilic acid |

| pH 7.4 (phosphate) | 48 hours | 4-Hydroxythis compound |

| UV light (254 nm) | 15 minutes | Dimeric quinazolinones |

Analytical Differentiation

This compound’s positional isomers (3- and 4-ethylphenyl analogs) are distinguishable via:

-

¹H NMR : Ethyl group splitting patterns (e.g., triplet at δ 1.18 ppm for this compound vs. δ 1.28–1.31 ppm for isomers) .

Spectroscopic Signatures :

| Parameter | This compound | 3-Ethyl Isomer | 4-Ethyl Isomer |

|---|---|---|---|

| IR (cm⁻¹) | 1712 (C=O) | 1715 (C=O) | 1721 (C=O) |

| MS Fragments | 249 (M⁺–CH₃), 143 | 264 (M⁺), 143 | 264 (M⁺), 143 |

Computational Insights

DFT studies (B3LYP/6-311++G(d,p)) reveal:

Applications De Recherche Scientifique

Chemistry

- Reference Standards : Etaqualone is utilized as a reference compound in analytical chemistry, particularly for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its unique chemical properties allow for the development of detection methods for similar compounds.

Biology

- GABA A Receptor Studies : Research on this compound's interaction with GABA A receptors has provided insights into the functioning of these receptors in the central nervous system. This research is crucial for understanding various neurological disorders.

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, making it a candidate for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's.

Medicine

- Therapeutic Applications : The sedative and muscle relaxant properties of this compound have been explored for potential therapeutic uses in treating insomnia and anxiety disorders. However, its clinical application is restricted due to safety concerns related to addiction .

- Smoking Cessation : this compound has been investigated in pharmacological formulations aimed at aiding smoking cessation by mimicking nicotine effects without harmful components of tobacco.

Industry

- Pharmaceutical Development : The compound serves as a precursor in synthesizing new quinazolinone derivatives with potential pharmaceutical applications .

Biochemical Analysis

A study established a sensitive analytical procedure for detecting this compound in human hair samples using gas chromatography-tandem mass spectrometry (GC-MS/MS). This method demonstrated high precision and accuracy, facilitating rapid detection in forensic and clinical settings .

User Experience Reports

User experiences have highlighted both the desired effects and adverse reactions associated with this compound use. Reports indicate that while users seek its sedative effects, there are significant risks of physical discoordination and potential addiction due to its rapid onset when smoked or vaporized .

Accidental Intoxication Cases

Case studies involving accidental intoxication with related compounds (e.g., afloqualone) illustrate the risks associated with misuse. In one instance, dogs presented symptoms consistent with overdose after ingesting afloqualone tablets intended for human use .

Mécanisme D'action

Zinostatin exerts its effects by binding to DNA and inducing single and double-strand breaks. The chromophore component intercalates into the DNA helix, while the protein component stabilizes the complex. This interaction leads to the formation of reactive oxygen species and subsequent DNA damage, ultimately triggering apoptosis in cancer cells . The molecular targets of zinostatin include various DNA repair enzymes and apoptotic pathways, making it a potent inducer of cell death in tumor cells .

Comparaison Avec Des Composés Similaires

Miriplatin: A platinum-based anticancer agent used in the treatment of hepatocellular carcinoma.

Cisplatin: Another platinum-based chemotherapeutic agent that induces DNA damage and apoptosis.

Uniqueness of Zinostatin: Zinostatin is unique due to its dual-component structure, consisting of a protein and a chromophore. This combination allows for specific DNA binding and potent cytotoxic effects. Additionally, its ability to induce both single and double-strand DNA breaks sets it apart from other anticancer agents .

Activité Biologique

Etaqualone, a compound classified under the quinazolinone derivatives, has garnered attention due to its pharmacological properties, primarily as a sedative and muscle relaxant. The compound is structurally related to methaqualone, which was widely used in the past for its hypnotic effects. This article delves into the biological activity of this compound, its mechanisms of action, pharmacokinetics, and associated case studies.

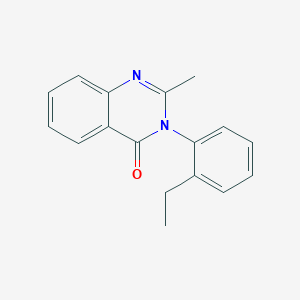

Overview of this compound

- Chemical Structure : this compound is chemically known as 3-(2-ethylphenyl)-2-methylquinazolin-4-one.

- CAS Number : 7432-25-9.

- Classification : Quinazolinone derivative.

This compound primarily acts as an agonist at the β-subtype of the gamma-aminobutyric acid A (GABA) receptor. This interaction enhances GABAergic neurotransmission, leading to various physiological effects:

- Sedation : Induces sleepiness and reduces anxiety.

- Muscle Relaxation : Alleviates muscle tension.

- Anticonvulsant Effects : Provides protection against seizures.

The compound's action can be summarized as follows:

| Effect | Mechanism |

|---|---|

| Sedation | Agonism at GABA receptors |

| Muscle Relaxation | Increased GABAergic activity |

| Anticonvulsant | Modulation of neuronal excitability |

Pharmacokinetics

This compound is administered orally and exhibits a variable duration of action depending on the route of administration:

- Oral Administration :

- Onset: 30-60 minutes

- Duration: 1.5-5 hours

- Peak Effects: 30-60 minutes after ingestion

The biochemical properties of this compound include its interaction with GABA receptors, leading to increased sensitivity and enhanced inhibitory effects on neural activity. This results in:

- Cellular Effects : Modulation of neurotransmitter release.

- Molecular Mechanism : Agonistic activity at GABA receptors contributes to its sedative and muscle relaxant effects.

Case Studies and User Experiences

Research on this compound has included user experiences that highlight both its therapeutic potential and risks associated with misuse. A notable study examined the effects of this compound when administered via different routes:

| Route of Administration | Typical Dosage (mg) | Effects | Side Effects |

|---|---|---|---|

| Oral | Low: 200-300 | Sedation, Relaxation | Impaired vision, Short-term memory loss |

| Smoking/Vaporizing | Low: <30 | Euphoria, Relaxation | Physical discoordination |

| Sublingual | Low: <100 | Anxiolytic effects | Numbness, Impaired hearing |

User reports indicate that smoking this compound leads to rapid onset of effects (within seconds), but also highlights significant risks including physical dependence and severe side effects such as impaired coordination and cognitive functions .

Research Findings

Recent studies have focused on this compound's potential therapeutic applications while acknowledging its risks:

-

Therapeutic Applications :

- Investigated for use in anxiety disorders due to its sedative properties.

- Limited clinical use due to concerns over abuse potential.

-

Risks and Abuse Potential :

- Users report a strong desire for repeated dosing, particularly when smoked or vaporized.

- High doses can lead to severe side effects including seizures and impaired cognitive function.

Propriétés

IUPAC Name |

3-(2-ethylphenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTJKLLUVOTSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225333 | |

| Record name | Etaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7432-25-9 | |

| Record name | 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7432-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etaqualone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etaqualone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETAQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFS3HB32J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.